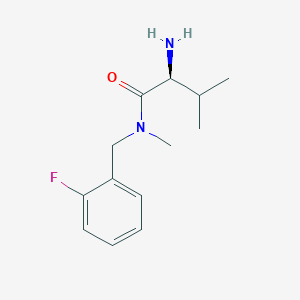

(S)-2-Amino-N-(2-fluoro-benzyl)-3,N-dimethyl-butyramide

説明

(S)-2-Amino-N-(2-fluoro-benzyl)-3,N-dimethyl-butyramide is a chiral amide derivative characterized by an (S)-configured α-amino group, a 2-fluoro-benzyl substituent on the nitrogen, and a branched butyramide backbone with a methyl group at the third carbon.

特性

IUPAC Name |

(2S)-2-amino-N-[(2-fluorophenyl)methyl]-N,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O/c1-9(2)12(15)13(17)16(3)8-10-6-4-5-7-11(10)14/h4-7,9,12H,8,15H2,1-3H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZRSACLAXBWJB-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)CC1=CC=CC=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)CC1=CC=CC=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(S)-2-Amino-N-(2-fluoro-benzyl)-3,N-dimethyl-butyramide is a chiral amide compound that has garnered interest in medicinal chemistry due to its potential biological activities. The incorporation of a fluorine atom in the benzyl group and the presence of a chiral center at the 2-amino position contribute to its unique properties, making it a candidate for various therapeutic applications.

Structural Characteristics

The compound has a molecular formula of and features:

- Chiral Center : At the 2-amino position, which influences its biological interactions.

- Fluorine Atom : Enhances binding affinity to molecular targets.

- Dimethyl Groups : Contribute to steric properties and solubility.

The biological activity of (S)-2-Amino-N-(2-fluoro-benzyl)-3,N-dimethyl-butyramide is primarily attributed to its interactions with specific enzymes and receptors. The fluorine atom increases lipophilicity and alters electronic properties, which can enhance receptor binding and inhibit enzymatic activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, such as:

- Enzyme Inhibition : Potentially acting as inhibitors for specific metabolic pathways.

- Receptor Binding : Engaging with neurotransmitter receptors, which may influence neurological functions.

Comparative Analysis with Similar Compounds

To better understand the biological activity of (S)-2-Amino-N-(2-fluoro-benzyl)-3,N-dimethyl-butyramide, it is useful to compare it with structurally similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-2-Amino-N-benzyl-3,N-dimethyl-butyramide | Lacks fluorine | Moderate enzyme inhibition |

| (S)-2-Amino-N-(3-fluoro-benzyl)-3,N-dimethyl-butyramide | Fluorine at meta position | Enhanced receptor binding |

| (R)-2-Amino-N-(3-fluoro-benzyl)-3,N-dimethyl-butyramide | Enantiomer with opposite configuration | Variable activity based on chirality |

Case Studies and Research Findings

-

Study on Enzyme Inhibition :

A study explored the enzyme inhibition properties of various fluorinated amides, including (S)-2-Amino-N-(2-fluoro-benzyl)-3,N-dimethyl-butyramide. It was found that the compound exhibited significant inhibitory effects on certain metabolic enzymes, suggesting potential applications in metabolic disorders . -

Receptor Binding Assays :

In receptor binding assays, (S)-2-Amino-N-(2-fluoro-benzyl)-3,N-dimethyl-butyramide showed increased affinity for neurotransmitter receptors compared to non-fluorinated analogs. This was attributed to the enhanced lipophilicity conferred by the fluorine atom . -

Toxicity Assessment :

Toxicity studies indicated that while the compound demonstrated promising biological activity, it also exhibited cytotoxic effects at higher concentrations. This necessitates further investigation into its therapeutic index .

科学的研究の応用

Chemical Properties and Structure

Anticonvulsant Activity

One of the primary applications of (S)-2-Amino-N-(2-fluoro-benzyl)-3,N-dimethyl-butyramide is in the field of anticonvulsant research. Studies have indicated that compounds with similar structural features exhibit significant anticonvulsant activity, potentially offering new avenues for epilepsy treatment.

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has shown that modifications at specific sites can enhance anticonvulsant efficacy. For instance, the introduction of small non-polar substituents at certain positions has been associated with increased seizure protection in animal models . The exploration of these relationships is crucial for developing effective new medications.

Case Studies and Research Findings

-

Anticonvulsant Efficacy :

- In a study examining various N-benzyl derivatives, it was found that certain modifications led to pronounced anticonvulsant effects in maximal electroshock seizure tests. Compounds similar to (S)-2-Amino-N-(2-fluoro-benzyl)-3,N-dimethyl-butyramide demonstrated comparable or superior efficacy to established drugs like phenobarbital .

- Mechanism of Action :

-

Pharmacokinetics and Safety :

- Preliminary pharmacokinetic studies suggest that compounds in this class are rapidly absorbed and exhibit favorable bioavailability profiles, making them suitable candidates for further clinical development . Safety assessments are critical, as understanding the toxicological profile will guide potential therapeutic applications.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s analogs vary in substituents on the benzyl ring (e.g., halogens, cyano, trifluoromethyl) and alkyl chain modifications. These changes significantly influence molecular properties such as polarity, steric bulk, and bioavailability. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison of (S)-2-Amino-N-(2-fluoro-benzyl)-3,N-dimethyl-butyramide and Analogs

*Calculated based on analogous structures.

Key Observations:

Halogens: The 2-fluoro and 3-chloro variants exhibit moderate lipophilicity, favoring membrane permeability but may reduce aqueous solubility . Nitro Group: The 4-nitro analog’s redox activity could be leveraged in prodrug design or catalytic cycles .

Stereochemical and Steric Considerations: The (S)-configuration at the α-carbon is conserved across analogs, suggesting chiral specificity in target interactions.

Commercial Availability :

- Several analogs, including the target compound, are discontinued (e.g., CymitQuimica products), indicating challenges in synthesis or stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。